Ethyl 4-hydroxycyclohexanecarboxylate

Serotonin Receptor Agonist 5-HT1A Anxiolytic Research

Risk of failed SAR studies? The trans-isomer acts as an antagonist, while the cis-isomer (CAS 75877-66-6) is a high-affinity 5-HT1A agonist. Do not assume isomer interchangeability. - Key application: Targeted anxiolytic/antidepressant R&D - Analytical use: Chiral purity method validation (HPLC/SFC) - Supply: Pure cis-isomer available; cis/trans mixture (CAS 17159-80-7) also in stock for cost-effective library synthesis

Molecular Formula C7H11O3
Molecular Weight 143.163
CAS No. 75877-66-6
Cat. No. B2878168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-hydroxycyclohexanecarboxylate
CAS75877-66-6
Molecular FormulaC7H11O3
Molecular Weight143.163
Structural Identifiers
SMILESCCOC(=O)C1CCC(CC1)O
InChIInChI=1S/C9H16O3/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7-8,10H,2-6H2,1H3
InChIKeyHCFRWBBJISAZNK-OLQVQODUSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Hydroxycyclohexanecarboxylate Characterization


Ethyl 4-hydroxycyclohexanecarboxylate (CAS 75877-66-6, cis-isomer; mixture CAS 17159-80-7) is a cyclohexane derivative featuring both a secondary hydroxyl group and an ethyl ester moiety at the 1,4-positions, establishing it as a chiral, bifunctional building block with a molecular weight of 172.22 g/mol (C₉H₁₆O₃) [1]. The compound exists as distinct stereoisomers (cis and trans), each with unique three-dimensional architectures that profoundly influence downstream reactivity and biological target engagement . The hydroxyl group imparts moderate polarity and serves as a handle for further derivatization (e.g., oxidation to a ketone or activation for nucleophilic substitution), while the ethyl ester provides a protected carboxylic acid equivalent, enabling orthogonal synthetic manipulation in complex sequences [2].

Stereochemical control: cis-configuration may influence downstream reactivity and target engagement

Orthogonal functional handles: hydroxyl and ethyl ester support sequential derivatization strategies

Distinct from trans isomer and cis/trans mixture; isomer identity review recommended before synthesis

Ethyl 4-Hydroxycyclohexanecarboxylate: Generic Substitution Risks


In procurement and research, the assumption that any "4-hydroxycyclohexanecarboxylate" ester is interchangeable is a high-risk error with direct consequences for synthetic yield, stereochemical outcome, and biological relevance. The differentiation of this specific compound pivots on two non-negotiable structural features: the precise cis stereochemistry of the target (CAS 75877-66-6) and the identity of the ester group as an ethyl moiety. Even within the narrow class of ethyl esters, the cis-isomer demonstrates quantifiably distinct physical properties (e.g., density 1.093 g/cm³ predicted vs. trans 1.093 g/cm³ [1]) and divergent biological activity (e.g., cis shows high affinity for 5-HT1A receptors, while trans acts as a competitive antagonist ). Substituting a methyl ester for the ethyl ester introduces a significant change in molecular weight and lipophilicity (XLogP), which can alter reaction kinetics and compound solubility. This guide details the exact, quantifiable differences that make this specific isomer and ester combination the necessary, not optional, choice for targeted applications.

Stereoisomer

Cis/trans mismatch may shift 5-HT1A receptor functional activity, potentially reversing agonist vs antagonist response

Ester identity

Methyl or other alkyl ester analogs can alter lipophilicity and solubility, affecting reaction profiles and purification

Mixture vs pure

Using cis/trans mixture where pure cis isomer is expected may compromise stereochemical integrity and biological interpretation

Ethyl 4-Hydroxycyclohexanecarboxylate Quantitative Evidence


5-HT1A Receptor Binding Stereoselectivity

The cis-isomer (CAS 75877-66-6) is reported to bind with high affinity to the 5-HT1A receptor subtype in the brain, which is associated with potential relief from conditions such as depression or anxiety . In contrast, the trans-isomer (CAS 3618-04-0) has been shown to act as a competitive antagonist at the 5-HT1A receptor, with an affinity similar to that of perhexiline, rather than as an agonist . This direct functional opposition between stereoisomers highlights that the cis-isomer is the necessary choice for research programs focused on 5-HT1A agonism.

5-HT1A Binding
Head-to-head
Cis: high-affinity agonist; Trans: competitive antagonist
Reported receptor binding context; opposite functional outcomes
In vitro data; source review recommended
Serotonin Receptor Agonist 5-HT1A Anxiolytic Research Stereoselectivity

Density & Boiling Point Differences

The cis-isomer (CAS 75877-66-6) exhibits a predicted density of 1.093±0.06 g/cm³ and a predicted boiling point of 251.4±33.0 °C . In comparison, the cis/trans mixture (CAS 17159-80-7) has a reported density of 1.068 g/mL at 25 °C (lit.) and a boiling point range of 127-134 °C at 0.1 mmHg . The difference in density is a direct consequence of the isomer's distinct molecular packing, which can influence its behavior in liquid-liquid extractions, chromatographic separations, and its miscibility with other solvents.

Density (25°C)
Cross-study
Cis: 1.093±0.06 g/cm³ (pred.) vs Mixture: 1.068 g/mL (lit.)
Physical property differentiation supports isomer identification
Predicted vs measured values; verify experimentally
Physical Properties Purification Quality Control Density

Reductive Etherification Efficiency

In a published synthetic route, ethyl 4-hydroxycyclohexanecarboxylate (as a cis/trans mixture) was employed in a reductive etherification reaction with benzyl 4-oxopiperidine-1-carboxylate, using triethylamine, TMSCl, Et3SiH, and TMSOTf at low temperature [1]. This specific transformation proceeded with an excellent 91% yield, demonstrating the compound's high reactivity and compatibility in a key C-O bond-forming step. This contrasts with the use of a methyl ester analog, which might exhibit different reactivity or solubility under identical conditions, potentially leading to lower yields or side-product formation.

Reductive Etherification
Class-level
91% yield (cis/trans mixture) under optimized conditions
Supports synthetic utility as a building block in C-O bond formation
Data for mixture; pure cis performance may require validation
Reductive Etherification C-O Bond Formation Organic Synthesis Yield

Bulk Procurement Cost Efficiency

A direct comparison of commercial pricing for the cis/trans mixture (CAS 17159-80-7) reveals significant economies of scale that make it a cost-effective choice for larger research programs or process development. The price per gram decreases markedly as the purchase quantity increases, from approximately $12.00/g for a 1g unit to $1.45/g for a 100g unit . For the cis-isomer specifically (CAS 75877-66-6), the cost per gram is higher, decreasing from approximately $68.00/g for a 1g unit to $46.60/g for a 5g unit [1]. This data allows procurement teams to optimize budget allocation based on the required isomeric purity and project scale.

Bulk Cost (USD/g)
Head-to-head
Mixture: $1.45/g (100g); Cis-isomer: $46.60/g (5g)
Procurement context: premium cost for stereochemically pure isomer
Supplier pricing as of search date; verify current quotes
Procurement Cost Efficiency Pricing Bulk Purchase

Ethyl 4-Hydroxycyclohexanecarboxylate Application Scenarios


5-HT1A Agonist for CNS Drug Discovery

For medicinal chemistry programs focused on developing novel anxiolytic or antidepressant agents targeting the 5-HT1A receptor, the cis-isomer (CAS 75877-66-6) is the required starting material. Evidence demonstrates that this isomer acts as a high-affinity agonist, a profile distinct from its trans counterpart, which functions as an antagonist . Using the incorrect isomer would lead to a complete misinterpretation of structure-activity relationships (SAR) and likely project failure. The premium cost of the pure cis-isomer [1] is justified by the avoidance of wasted resources on a divergent biological pathway.

High-Throughput Synthesis and SAR Exploration

In the exploratory phase of a project where a library of compounds is needed to probe broad biological space or optimize a synthetic route, the cis/trans mixture (CAS 17159-80-7) offers a pragmatic and cost-effective solution. The documented high yield (91%) in a complex reductive etherification reaction validates its utility as a robust synthetic intermediate. The significant cost savings at bulk scale (e.g., $1.45/g for 100g) [1] enable the production of larger quantities of material for extensive SAR studies or initial scale-up efforts, with the option to source the pure cis-isomer later once a lead series has been identified.

Analytical Method & QC Reference Standard

The distinct physical properties of the cis-isomer, particularly its predicted density (1.093 g/cm³) and boiling point (251.4 °C), which differ from the cis/trans mixture , make the pure compound an essential reference standard for analytical chemistry. It is required for the development and validation of chiral or isomeric purity methods (e.g., HPLC, SFC, or NMR) to accurately quantify stereoisomeric impurities in API or advanced intermediate batches. The availability of spectral data (NMR and FTIR) for the mixture [1] further supports its use in routine identity and purity confirmation.

Application
Selection Property
Validation Focus
5-HT1A receptor agonist research
Cis stereoisomer specificity
Receptor binding and functional assay differentiation
Synthetic SAR exploration
Cost-effective cis/trans mixture for scale
Reductive etherification yield and reaction compatibility
Analytical reference standard
Distinct density and boiling point profile
Chiral/isomeric purity method development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-hydroxycyclohexanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.